molecular formula C22H24ClN3O4S B11387043 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-4-methoxybenzenesulfonamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-4-methoxybenzenesulfonamide

Cat. No.: B11387043
M. Wt: 462.0 g/mol
InChI Key: LEUDTQLJXLOFMP-UHFFFAOYSA-N
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Description

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, an oxadiazole moiety, and a sulfonamide group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer effects by inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-CYCLOHEXYL-4-METHOXYBENZENE-1-SULFONAMIDE stands out due to its combination of an oxadiazole ring, chlorophenyl group, and sulfonamide moiety, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H24ClN3O4S

Molecular Weight

462.0 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-cyclohexyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C22H24ClN3O4S/c1-29-19-11-13-20(14-12-19)31(27,28)26(18-5-3-2-4-6-18)15-21-24-22(25-30-21)16-7-9-17(23)10-8-16/h7-14,18H,2-6,15H2,1H3

InChI Key

LEUDTQLJXLOFMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C4CCCCC4

Origin of Product

United States

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